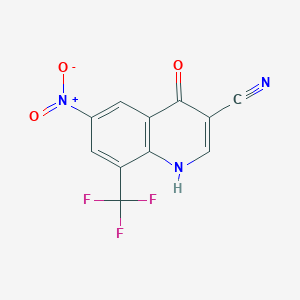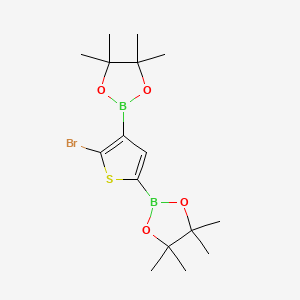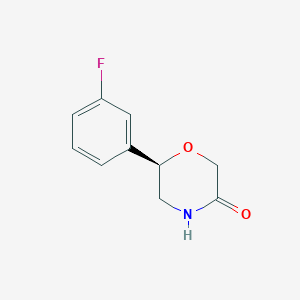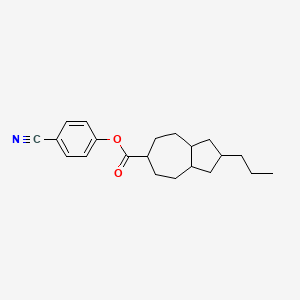![molecular formula C14H20BrN3O3S B15172535 tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15172535.png)
tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H19BrN2O2S It is characterized by the presence of a piperidine ring, a thiazole ring, and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate typically involves the reaction of 5-bromo-1,3-thiazole-2-amine with tert-butyl 4-isocyanatopiperidine-1-carboxylate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Hydrolysis reactions typically require acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while hydrolysis can produce the corresponding carboxylic acid .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the piperidine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl (5-bromothiazol-2-yl)carbamate
Uniqueness
Tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a thiazole ring and a piperidine ring in the same molecule allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Eigenschaften
Molekularformel |
C14H20BrN3O3S |
|---|---|
Molekulargewicht |
390.30 g/mol |
IUPAC-Name |
tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H20BrN3O3S/c1-14(2,3)21-13(20)18-6-4-9(5-7-18)11(19)17-12-16-8-10(15)22-12/h8-9H,4-7H2,1-3H3,(H,16,17,19) |
InChI-Schlüssel |
FRDHLADUDMIZJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=NC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B15172463.png)
![4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B15172468.png)
![N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15172475.png)



![2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide](/img/structure/B15172487.png)
![Benzyl 4-[(thiophen-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B15172495.png)
![1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B15172498.png)
![9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate](/img/structure/B15172517.png)
![N-(3-chlorophenyl)-2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetamide](/img/structure/B15172521.png)
![2-(3-nitrophenyl)-5-(4-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15172526.png)
